N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide
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Overview
Description
N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C10H20N2O It is known for its unique structure, which includes a cyclopropane ring and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(butan-2-ylamino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-ethylbutan-2-amine: Shares a similar amine structure but lacks the cyclopropane ring and amide group.
Cyclopropanecarboxamide: Contains the cyclopropane ring and amide group but lacks the butan-2-ylaminoethyl side chain.
Uniqueness
N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, amide group, and butan-2-ylaminoethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-[2-(butan-2-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H20N2O/c1-3-8(2)11-6-7-12-10(13)9-4-5-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
FYRMHAFQBLDGTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCNC(=O)C1CC1 |
Origin of Product |
United States |
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